molecular formula C14H13BrO5 B13021432 6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13021432
M. Wt: 341.15 g/mol
InChI Key: QJGIASTVJCZCJI-UHFFFAOYSA-N
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Description

6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H13BrO5 and a molecular weight of 341.15 g/mol . This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by esterification or etherification reactions to introduce the isobutoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the isobutoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C14H13BrO5

Molecular Weight

341.15 g/mol

IUPAC Name

6-bromo-7-(2-methylpropoxy)-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H13BrO5/c1-7(2)6-19-12-5-11-8(4-10(12)15)3-9(13(16)17)14(18)20-11/h3-5,7H,6H2,1-2H3,(H,16,17)

InChI Key

QJGIASTVJCZCJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br

Origin of Product

United States

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